molecular formula C6H4N4O3 B15485131 3-hydroxy-1H-pteridine-2,4-dione CAS No. 10579-28-9

3-hydroxy-1H-pteridine-2,4-dione

Katalognummer: B15485131
CAS-Nummer: 10579-28-9
Molekulargewicht: 180.12 g/mol
InChI-Schlüssel: IDXXPMCEFFCEMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-1H-pteridine-2,4-dione is a chemical compound based on the pteridine heterocyclic core, a structure of significant interest in medicinal and biological chemistry. The pteridine scaffold, comprising a fused pyrazino[2,3-d]pyrimidine ring system, is found in a wide range of biologically critical molecules, from coenzymes to pigments . While the specific research applications and biological activity of 3-hydroxy-1H-pteridine-2,4-dione are yet to be fully characterized, related pteridine-2,4-dione derivatives, also known as lumazines, are known to participate in important photobiological processes and are studied for their interesting photophysical properties . For instance, lumazine derivatives can serve as ligands in coordination chemistry and have been investigated for their potential in developing fluorescent sensors and other bio-inspired materials . Furthermore, the pteridine ring system is a key pharmacophore in several therapeutic areas. Structurally similar compounds have been explored for their anti-inflammatory and antioxidant properties, with some acting as inhibitors of enzymes like lipoxygenase . The broader class of pteridines demonstrates a diverse array of pharmacological activities, underscoring the value of this scaffold in drug discovery and basic research . This product is intended for research purposes such as in vitro experimentation, chemical synthesis, and as a standard for analytical studies. 3-hydroxy-1H-pteridine-2,4-dione is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

CAS-Nummer

10579-28-9

Molekularformel

C6H4N4O3

Molekulargewicht

180.12 g/mol

IUPAC-Name

3-hydroxy-1H-pteridine-2,4-dione

InChI

InChI=1S/C6H4N4O3/c11-5-3-4(8-2-1-7-3)9-6(12)10(5)13/h1-2,13H,(H,8,9,12)

InChI-Schlüssel

IDXXPMCEFFCEMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=N1)C(=O)N(C(=O)N2)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Pyran-2,4-diones

Key Features :

  • Six-membered pyran rings with dione groups at positions 2 and 4.
  • Substituents like β-enamino groups influence polarity and crystal packing .

Comparison with 3-Hydroxy-1H-pteridine-2,4-dione :

  • Ring System : Pyran-2,4-diones lack the fused bicyclic structure of pteridines, reducing conjugation and aromatic stabilization.
  • Electronic Properties : Pyran derivatives (e.g., compound 2a) exhibit dipole moments up to 7.5 Debye, driven by polar substituents . The hydroxyl group in the pteridine derivative may enhance polarity further.
  • Intermolecular Interactions : O...H and H...C contacts dominate in pyran-dione crystals ; the pteridine’s hydroxyl group could strengthen hydrogen bonding, affecting solubility and stability.

Imidazolidin-2,4-diones

Key Features :

  • Five-membered rings with two dione groups.
  • Substituted with aryl groups (e.g., IM-7: 3-phenyl, 5-(4-isopropylphenyl)) for bioactivity in cardiovascular and CNS studies .

Comparison :

  • Ring Size/Conjugation: The smaller imidazolidinone ring lacks the extended π-system of pteridines, limiting electron delocalization.
  • Biological Activity: Imidazolidinones like IM-3 and IM-7 show antinociceptive and cardiovascular effects . The pteridine derivative’s hydroxyl group may target different receptors or enzymes.
  • Synthesis: Imidazolidinones are synthesized via Strecker reactions using amino acids and aryl isocyanates , whereas pteridine derivatives likely require more complex bicyclic formation.

Thiazolidine-2,4-diones

Key Features :

  • Five-membered rings with sulfur at position 1 and dione groups.
  • Notable for antidiabetic activity (e.g., Rosiglitazone) but linked to toxicity (e.g., bladder cancer) .

Comparison :

  • Electronic Effects : Sulfur in thiazolidinediones introduces distinct electronic properties vs. nitrogen-rich pteridines.
  • Pharmacokinetics : Thiazolidinediones exhibit poor ADME profiles, prompting substituent optimization at C-5 . The pteridine’s hydroxyl group may improve solubility or metabolic stability.
  • Molecular Interactions : Thiazolidinediones bind PPAR-γ via Gly283 and Leu270 ; the pteridine’s fused rings could enable alternative binding modes.

Benzo[g]pteridine-2,4-diones

Key Features :

  • Benzofused pteridine derivatives (e.g., 10-(2-hydroxyethyl)-benzo[g]pteridine-2,4-dione) with molecular weight ~260 g/mol .

Comparison :

  • Structural Similarity : Both feature pteridine cores, but benzo-fused systems add bulk and alter electronic distribution.
  • Substituent Effects : The hydroxyethyl group in the benzo derivative enhances hydrophilicity ; the hydroxyl in 3-hydroxy-1H-pteridine-2,4-dione may similarly impact solubility.

Tabulated Comparison of Key Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties/Bioactivity
3-Hydroxy-1H-pteridine-2,4-dione Pteridine ~194 (calculated) 3-OH High polarity, potential H-bonding
Pyran-2,4-dione (2a) Pyran ~220 (varies) β-enamino Dipole moment >7.5 Debye
IM-7 (imidazolidinone) Imidazolidinone ~310 3-phenyl, 4-isopropylphenyl Cardiovascular effects in rats
Thiazolidine-2,4-dione Thiazolidine ~170 (base structure) C-5 substituents PPAR-γ binding, antidiabetic
Benzo[g]pteridine-2,4-dione Benzo-pteridine 260.25 10-(2-hydroxyethyl) Hydrophilic, safety data available

Research Findings and Implications

  • Electronic and Crystallographic Behavior : Pyran-2,4-diones and pteridines share O...H interactions, but the latter’s fused rings may enable stronger π-π stacking .
  • Biological Potential: While imidazolidinones and thiazolidinediones target CNS and metabolic pathways, respectively, pteridine derivatives could explore antimicrobial or anticancer applications due to structural complexity.
  • ADME Considerations : Thiazolidinediones’ toxicity underscores the need for pteridine derivative optimization, particularly in substituent selection to enhance metabolic stability .

Vorbereitungsmethoden

Oxidation of Methyl-Substituted Pteridines

Source highlights the oxidation of benzylic methyl groups attached to pteridine carbons. For example, 6,7,7-trimethyl-7,8-dihydropterin 96 undergoes oxidation with selenium dioxide (SeO₂) to yield the 6-aldehyde 98 (Scheme 23). This methodology suggests that a methyl group at position 3 could be oxidized to a hydroxy group using similar conditions. However, regioselectivity must be carefully controlled to avoid over-oxidation or side reactions at other positions.

Nucleophilic Substitution Reactions

Chlorinated pteridines serve as versatile intermediates for introducing hydroxy groups. Source reports that pteridine 110 reacts with alcohols in the presence of triethylamine to replace chlorine atoms with alkoxy groups (e.g., compounds 123–125 ). Hydrolysis of these alkoxy derivatives under basic conditions could yield the corresponding hydroxy compounds. For instance, treatment of 6-(1-ethoxyethyl)-7-methyl-N4-neopentylpteridine-2,4-diamine 115 with 1N NaOH generates pterin derivatives. Applying this strategy to a 3-chloro-pteridine-2,4-dione precursor would directly yield the target compound.

Reductive Aromatization of Nitro Intermediates

Nitro-substituted pteridines are key intermediates for introducing oxygenated functionalities. Source demonstrates the reduction of nitro group 11 using hydrogenation catalysts, followed by aromatization with DDQ to form trione 12 . By incorporating a nitro group at position 3 in the precursor, subsequent reduction could hypothetically yield a hydroxy group. However, competing reactions, such as lactam formation, must be mitigated through careful optimization of reducing agents and reaction conditions.

Protective Group Strategies

The hydroxy group at position 3 may require protection during synthesis to prevent undesired side reactions. Source employs tert-butyldimethylsilyl (TBS) protection for amino alcohols during coupling reactions. Analogously, a silyl ether-protected hydroxy group could be introduced at position 3, followed by deprotection under mild acidic conditions.

Mechanistic Insights and Optimization

  • Cyclocondensation : The formation of the pteridine ring relies on the nucleophilic attack of amine groups on electrophilic carbonyl carbons. Steric hindrance from substituents (e.g., isobutyl groups) can direct regioselectivity.
  • Oxidation : SeO₂-mediated oxidation proceeds via a radical mechanism, requiring anhydrous conditions to prevent diol formation.
  • Substitution : Polar aprotic solvents like DMF enhance the nucleophilicity of alcohols in substitution reactions, improving yields.

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 3-hydroxy-1H-pteridine-2,4-dione?

Answer:
The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Structure Solution : Employ direct methods via SHELXS for phase determination .
  • Refinement : Apply the SHELXL program for iterative refinement of atomic coordinates, displacement parameters, and hydrogen bonding networks . For example, the triclinic space group P1 with unit cell parameters a = 5.8027 Å, b = 7.5404 Å, and c = 10.1345 Å has been reported for related pteridine-diones .
  • Validation : Use tools like PLATON to check for missed symmetry or twinning.

Basic: What synthetic strategies are effective for preparing 3-hydroxy-1H-pteridine-2,4-dione?

Answer:
Synthesis typically involves multi-component reactions (MCRs) or cyclocondensation :

  • Route 1 : Condensation of pteridine precursors with hydroxylamine under acidic conditions. Optimize pH (e.g., 4–6) and temperature (70–90°C) to enhance yield .
  • Route 2 : Functionalization of preformed pteridine-2,4-dione via nucleophilic substitution at the 3-position using hydroxyl donors.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structure via FT-IR (C=O stretch ~1750 cm⁻¹), ¹H/¹³C NMR (e.g., downfield shifts for carbonyl groups), and HR-MS .

Advanced: How do substituents at the 3-hydroxy position affect the compound’s electronic properties and bioactivity?

Answer:

  • Electronic Effects : Replace the hydroxyl group with electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity, altering reactivity in nucleophilic environments. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces .
  • Bioactivity : Compare derivatives in enzymatic assays (e.g., inhibition of dihydrofolate reductase). For example, methyl substitution may reduce solubility but enhance membrane permeability, as seen in imidazolidine-dione analogs .
  • Data Interpretation : Cross-reference Hammett constants for substituent effects and correlate with IC₅₀ values from dose-response assays.

Advanced: How can conflicting reports on the antioxidant activity of 3-hydroxy-1H-pteridine-2,4-dione derivatives be resolved?

Answer:

  • Standardized Assays : Use DPPH radical scavenging and FRAP assays under identical conditions (pH 7.4, 37°C) to minimize variability .
  • Control for Autoxidation : Include catalase/SOD in buffer systems to distinguish compound-specific activity from artifact.
  • Meta-Analysis : Aggregate data from ≥5 independent studies using random-effects models (e.g., RevMan software) to identify trends. Adjust for publication bias via funnel plots.

Advanced: What computational tools predict the pharmacokinetic behavior of 3-hydroxy-1H-pteridine-2,4-dione?

Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS = 65–80), blood-brain barrier penetration (logBB < 0.3), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) using GROMACS to assess plasma protein binding.
  • QSAR Models : Train models on thiazolidine-dione datasets (e.g., IC₅₀ vs. logP) to extrapolate bioactivity trends .

Basic: How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Answer:

  • Cross-Validation : Compare 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the 3-hydroxy proton and C-2/C-4 carbonyls confirm substitution .
  • Alternative Techniques : Use ESI-MS/MS to verify fragmentation patterns. A parent ion at m/z 214.19 ([M+H]⁺) and fragments at m/z 196 (loss of H₂O) align with theoretical calculations .
  • Collaborative Analysis : Share raw data (e.g., CIF files for XRD) via platforms like Cambridge Structural Database for peer validation .

Advanced: What mechanistic insights explain the pH-dependent stability of 3-hydroxy-1H-pteridine-2,4-dione?

Answer:

  • Degradation Pathways : Under acidic conditions (pH < 3), protonation at N-1 leads to ring-opening. Monitor via UV-Vis (λ shift from 320 nm to 280 nm) .
  • Kinetic Studies : Perform HPLC kinetics at varying pH (2–10). Calculate activation energy (Eₐ) via Arrhenius plots; typical Eₐ = 50–70 kJ/mol for hydrolysis.
  • Stabilization Strategies : Use lyophilization or cyclodextrin encapsulation to protect the hydroxyl group from nucleophilic attack.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.